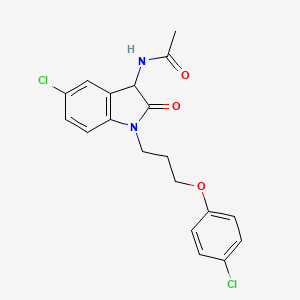
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide, commonly known as Compound A, is a potent and selective antagonist of the nuclear receptor RORγt. RORγt is a transcription factor that plays a critical role in the development and function of Th17 cells, which are important for the immune response to pathogens and in the pathogenesis of autoimmune diseases. Compound A has been shown to inhibit the differentiation of Th17 cells and reduce inflammation in preclinical models of autoimmune diseases, making it a promising therapeutic candidate.
Wirkmechanismus
Compound A is a selective antagonist of RORγt, which is a transcription factor that plays a critical role in the differentiation of Th17 cells. By inhibiting the activity of RORγt, Compound A prevents the differentiation of Th17 cells and reduces inflammation.
Biochemical and Physiological Effects
Compound A has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on Th17 cells, Compound A has been shown to inhibit the expression of pro-inflammatory cytokines, such as IL-17A and IL-23, and to increase the expression of anti-inflammatory cytokines, such as IL-10. Compound A has also been shown to reduce the infiltration of immune cells into inflamed tissues and to promote the survival of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for use in lab experiments. It is a potent and selective antagonist of RORγt, which makes it a valuable tool for studying the role of Th17 cells in autoimmune diseases. Compound A is also relatively easy to synthesize and has good pharmacokinetic properties. However, there are some limitations to the use of Compound A in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on Compound A. One area of interest is the development of more potent and selective RORγt antagonists. Another area of interest is the identification of biomarkers that can predict response to RORγt antagonists, which could help to identify patients who are most likely to benefit from these drugs. Finally, there is interest in exploring the potential use of RORγt antagonists in combination with other therapies, such as biologics or small molecule inhibitors, to enhance their efficacy.
Synthesemethoden
The synthesis of Compound A involves several steps, including the preparation of 5-chloroindoline-2,3-dione, which is then reacted with 3-(4-chlorophenoxy)propylamine to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield Compound A. The synthesis of Compound A has been described in detail in a number of publications.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. In these models, Compound A has been shown to reduce inflammation and disease severity by inhibiting the differentiation of Th17 cells. Compound A has also been shown to have potential therapeutic applications in other diseases, including cancer and metabolic disorders.
Eigenschaften
IUPAC Name |
N-[5-chloro-1-[3-(4-chlorophenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12(24)22-18-16-11-14(21)5-8-17(16)23(19(18)25)9-2-10-26-15-6-3-13(20)4-7-15/h3-8,11,18H,2,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJQYRYNBVDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)
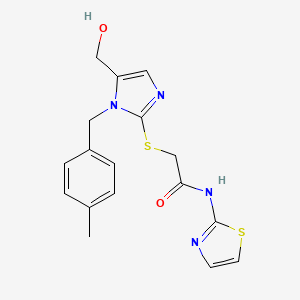
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)
![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)
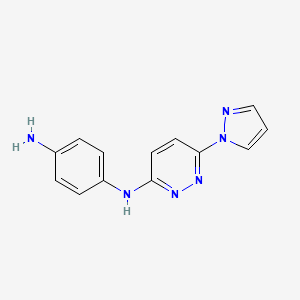

![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)
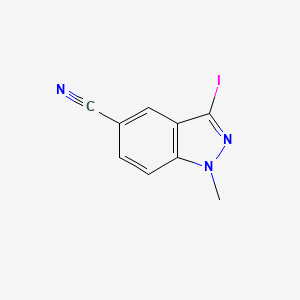
![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)
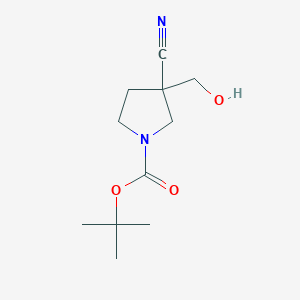

![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)